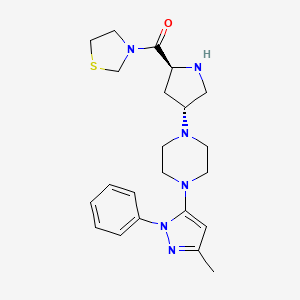

(2S,4R)-Teneligliptin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRQANOPCQRCME-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S,4R)-Teneligliptin chemical structure and properties

An In-depth Technical Guide on (2S,4R)-Teneligliptin

Executive Summary

Teneligliptin is a third-generation, orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor utilized for the management of type 2 diabetes mellitus (T2DM).[1][2] It is distinguished by a unique, rigid, 'J-shaped' molecular structure composed of five consecutive rings, which confers high potency, selectivity, and a prolonged duration of action.[3][4][5] The primary mechanism of action involves the competitive and long-lasting inhibition of the DPP-4 enzyme.[6] This inhibition prevents the degradation of endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] The subsequent increase in active incretin levels enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, leading to improved glycemic control with a low intrinsic risk of hypoglycemia.[7][8]

A defining characteristic of Teneligliptin is its unique pharmacokinetic profile, featuring balanced, dual elimination pathways. The drug is metabolized by hepatic enzymes (cytochrome P450 3A4 and flavin-containing monooxygenase 3) and is also excreted unchanged by the kidneys.[6][9][10] This dual route of clearance is a significant clinical advantage, as it generally obviates the need for dose adjustments in patients with renal impairment.[6][9][11]

Chemical Structure and Properties

This compound is the specific stereoisomer with the desired pharmacological activity. The stereochemistry at the 2nd and 4th positions of the pyrrolidine ring is crucial for its potent inhibitory effect on the DPP-4 enzyme.

-

IUPAC Name: [(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone[12]

-

CAS Number: 1404559-15-4 (for the (2S,4R)-isomer)[12]

-

Molecular Formula: C₂₂H₃₀N₆OS[12]

-

Molar Mass: 426.58 g·mol⁻¹[4]

Physicochemical and In Vitro Properties

Teneligliptin is a potent and highly selective DPP-4 inhibitor. Its unique structure allows for strong and sustained binding to the enzyme.

| Property | Value | Reference |

| IC₅₀ (human plasma DPP-4) | 1.75 nmol/L | [6][11] |

| IC₅₀ (recombinant human DPP-4) | 0.889 nmol/L | [6][11] |

| Selectivity vs. DPP-8 | ~700 to 1500-fold | [6] |

| Selectivity vs. DPP-9 | ~700 to 1500-fold | [6] |

| Plasma Protein Binding | 78% - 80% | [10] |

| Solubility | Soluble in DMSO and Water |

Mechanism of Action

Teneligliptin exerts its glucose-lowering effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones.

-

DPP-4 Inhibition: Teneligliptin binds competitively and potently to the active site of the DPP-4 enzyme. Its unique "J-shaped" structure interacts with multiple subsites of the enzyme (S1, S2, and S2 extensive), contributing to its high potency and long duration of action.[7][13][14]

-

Increased Incretin Levels: By inhibiting DPP-4, Teneligliptin increases the circulating concentrations of active GLP-1 and GIP.[7]

-

Glucose-Dependent Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means insulin secretion is enhanced primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[7][8]

-

Suppression of Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[7][8]

The net effect is improved glycemic control, characterized by reductions in fasting and postprandial blood glucose levels.

Signaling Pathway Diagram

Caption: Mechanism of action of Teneligliptin.

Pharmacokinetics and Metabolism

Teneligliptin exhibits a favorable pharmacokinetic profile, allowing for once-daily dosing. A key feature is its multiple elimination pathways, which makes it suitable for a wide range of patients, including those with renal impairment.[6][9]

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Description | Reference |

| Absorption (Tₘₐₓ) | Rapidly absorbed, with peak plasma concentrations reached in approximately 1 to 1.33 hours. | [1][10] |

| Distribution | Plasma protein binding is approximately 78-80%. | [10] |

| Metabolism | Metabolized primarily by Cytochrome P450 (CYP) 3A4 and Flavin-containing Monooxygenase 3 (FMO3). The most abundant metabolite is the thiazolidine-1-oxide derivative (M1). | [6][9][10] |

| Elimination Half-life (t½) | Approximately 24 hours. | [6][9] |

| Excretion | Eliminated via multiple pathways. After a radiolabeled dose, ~45.4% of radioactivity is excreted in urine and ~46.5% in feces over 216 hours. Renal excretion of the unchanged drug accounts for about 21-34.4% of the total clearance. | [6][10][11][15] |

Metabolic and Elimination Pathways

Caption: Metabolism and excretion pathways of Teneligliptin.

Pharmacodynamics and Clinical Efficacy

Clinical trials have demonstrated that Teneligliptin, as both monotherapy and combination therapy, effectively improves glycemic control in patients with T2DM.[16][17]

| Efficacy Endpoint | Result (vs. Placebo) | Reference |

| Change in HbA1c | Significant reduction of -0.82% (Weighted Mean Difference). | [17] |

| Change in Fasting Plasma Glucose (FPG) | Significant reduction of -18.32 mg/dL (Weighted Mean Difference). | [17] |

| Change in 2-hr Postprandial Glucose (PPG) | Significant reduction of -46.94 mg/dL (Weighted Mean Difference). | [17] |

| DPP-4 Inhibition (20 mg dose) | Maximum inhibition (89.7%) within 2 hours, maintained at >60% at 24 hours. | [1] |

Experimental Protocols

Quantification of Teneligliptin by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a common method for the quantitative analysis of Teneligliptin in pharmaceutical formulations.

Objective: To determine the concentration of Teneligliptin using a validated RP-HPLC method.

Materials and Instrumentation:

-

Teneligliptin reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

-

HPLC system with UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance, sonicator, pH meter

Methodology:

-

Mobile Phase Preparation:

-

Prepare a phosphate buffer by dissolving a calculated amount of potassium dihydrogen phosphate in HPLC grade water.

-

Adjust the pH of the buffer to 3.5 using orthophosphoric acid.[18]

-

Filter the buffer through a 0.45 µm membrane filter.

-

Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a specified ratio (e.g., 60:40 v/v).[18]

-

Degas the mobile phase by sonication.

-

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of Teneligliptin reference standard and transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution (e.g., 1000 µg/mL).

-

Perform serial dilutions from the stock solution to prepare working standard solutions in a linear range (e.g., 10-30 µg/mL).[18]

-

-

Sample Preparation (from tablets):

-

Weigh and finely powder a number of tablets (e.g., 20).

-

Accurately weigh a quantity of the powder equivalent to a single dose of Teneligliptin and transfer to a volumetric flask.

-

Add a portion of the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume.

-

Filter the solution through a 0.45 µm syringe filter to remove excipients.

-

-

Chromatographic Conditions:

-

Analysis and Calculation:

-

Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.

-

Inject the sample solution.

-

Calculate the concentration of Teneligliptin in the sample by interpolating its peak area from the calibration curve. The retention time for Teneligliptin is typically around 2.37 minutes under these conditions.[18]

-

Experimental Workflow Diagram

Caption: RP-HPLC workflow for Teneligliptin quantification.

Synthesis Overview

The synthesis of this compound is a multi-step process involving the construction of its complex heterocyclic core. A common retrosynthetic approach involves coupling key intermediates. One reported synthesis method involves the reductive amination of 3-[(2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidin-2-ylcarbonyl]thiazolidine with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[19] This is followed by deprotection of the Boc group to yield the final compound.[19][20] The process is designed to be industrially feasible, cost-effective, and to produce a high-purity product.[21][22]

Conclusion

This compound is a potent, selective, and long-acting DPP-4 inhibitor with a well-defined chemical structure and a unique pharmacokinetic profile. Its mechanism of action, centered on the enhancement of the incretin system, provides effective glycemic control for patients with type 2 diabetes. The dual pathways of metabolism and excretion represent a significant clinical advantage, particularly for patients with comorbidities such as renal impairment. The established analytical methods ensure its quality and consistency in pharmaceutical formulations.

References

- 1. D M Pharma - Teneligliptin Tablets | anti-diabetic drugs [dmpharma.co.in]

- 2. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Teneligliptin - Wikipedia [en.wikipedia.org]

- 5. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 8. STERIS PHARMA | Teneligliptin 20 mg Tablet Uses | TENELIGOLD 20 Benefits & Side Effects [sterisonline.com]

- 9. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C22H30N6OS | CID 71460148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Effect of switching to teneligliptin from other dipeptidyl peptidase‐4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsr.com [ijpsr.com]

- 19. CN105294673A - Teneligliptin synthesis method - Google Patents [patents.google.com]

- 20. Teneligliptin synthesis - chemicalbook [chemicalbook.com]

- 21. A Process For The Preparation Of Teneligliptin Intermediate [quickcompany.in]

- 22. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]

Mechanism of action of (2S,4R)-Teneligliptin on DPP-4

An In-Depth Technical Guide on the Mechanism of Action of (2S,4R)-Teneligliptin on DPP-4

Abstract

Teneligliptin is a potent, selective, and long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, utilized in the management of type 2 diabetes mellitus.[1][2] Its efficacy is rooted in a unique structural and kinetic profile that facilitates robust and sustained inhibition of DPP-4. This document provides a detailed examination of the molecular mechanism, binding kinetics, and structural interactions of Teneligliptin with the DPP-4 enzyme. It also outlines the key experimental protocols used to characterize this interaction, serving as a technical resource for researchers and professionals in drug development.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 is a serine exopeptidase that plays a critical role in glucose homeostasis.[3] It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are released by the gut post-prandially and enhance glucose-dependent insulin secretion while suppressing glucagon release.[4] By inhibiting DPP-4, Teneligliptin prevents the degradation of GLP-1 and GIP, thereby prolonging their bioavailability and enhancing their glucoregulatory effects.[1][4] This mechanism improves glycemic control with a low intrinsic risk of hypoglycemia.[5]

Mechanism of Action of Teneligliptin

Teneligliptin is classified as a Class 3 DPP-4 inhibitor, distinguished by its interaction with the S1, S2, and S2 extensive subsites of the enzyme's active site.[6][7] Its unique, rigid 'J-shaped' structure, formed by five consecutive rings, is a key determinant of its high potency and prolonged action.[2] This structure ensures a strong and extensive binding to the DPP-4 enzyme.[2]

The inhibition is competitive and characterized by a slow dissociation rate, which contributes to its long-lasting effect.[2] The interaction is primarily non-covalent, involving a network of hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.[1][6]

Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 by Teneligliptin initiates a cascade of physiological events that contribute to improved glycemic control. By preventing the breakdown of active incretins (GLP-1 and GIP), Teneligliptin amplifies their downstream signaling.

Molecular Interactions and Binding Site

The high-affinity binding of Teneligliptin is attributed to its extensive interactions with multiple subsites within the DPP-4 catalytic domain. The co-crystal structure of the Teneligliptin-DPP-4 complex (PDB ID: 3VJK) provides a precise map of these interactions.[6][8] The active site comprises a catalytic triad (Ser630, Asp708, His740) and several subsites that accommodate the inhibitor.[6][9]

-

S1 Subsite : This hydrophobic pocket involves residues like Tyr662, Val656, Tyr666, and Asn710.[1][9] A key interaction is a hydrogen bond formed between the carbonyl group of Teneligliptin and the side chain of Asn710.[1]

-

S2 Subsite : Composed of charged residues such as Glu205 and Glu206, this subsite interacts with the pyrrolidine ring of Teneligliptin.[3][6]

-

S2 Extensive Subsite : This region, which includes residues Phe357, Val207, and Ser209, provides a critical anchoring point.[3][6] The phenyl-pyrazole moiety of Teneligliptin fits into this pocket, forming a strong hydrophobic interaction, often described as an "anchor lock," with Phe357.[6] This interaction is crucial for both the potency and selectivity of the drug.[6]

Quantitative Analysis of Inhibition

The potency and binding characteristics of Teneligliptin have been quantified through various in vitro assays. The data highlight its superior inhibitory activity compared to other gliptins.

Table 1: In Vitro Inhibitory Activity of Teneligliptin against DPP-4

| Parameter | Target Enzyme | Value (nmol/L) | Reference |

|---|---|---|---|

| IC₅₀ | Recombinant Human DPP-4 | 0.889 | [4] |

| IC₅₀ | Human Plasma DPP-4 | 1.75 | [4] |

| K_D | Recombinant Human DPP-4 | 0.4 |[10] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. K_D (Dissociation constant) is a measure of binding affinity.

Table 2: Comparative IC₅₀ Values of DPP-4 Inhibitors

| Inhibitor | Target Enzyme | IC₅₀ (nmol/L) | Reference |

|---|---|---|---|

| Teneligliptin | Human Plasma DPP-4 | 1.75 | [4] |

| Sitagliptin | Human Plasma DPP-4 | 4.88 | [4] |

| Vildagliptin | Human Plasma DPP-4 | 7.67 |[4] |

Teneligliptin also demonstrates high selectivity, with a 700- to 1500-fold greater affinity for DPP-4 compared to related enzymes like DPP-8 and DPP-9, minimizing off-target effects.[4]

Experimental Protocols

The characterization of Teneligliptin's interaction with DPP-4 relies on established biochemical and structural biology techniques.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay is fundamental for determining the inhibitory potency (IC₅₀) of compounds like Teneligliptin. It measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate.[11][12]

a) Materials:

-

Enzyme: Recombinant Human DPP-4

-

Assay Buffer: Tris-HCl (e.g., 20 mM, pH 8.0) containing NaCl and EDTA[12]

-

Inhibitor: Teneligliptin dissolved in a suitable solvent (e.g., DMSO)

-

Instrumentation: Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[11][13]

-

Plate: 96-well black microplate[14]

b) General Protocol:

-

Reagent Preparation: Prepare serial dilutions of Teneligliptin. Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate in assay buffer to their final working concentrations.[12]

-

Reaction Setup: In a 96-well plate, add assay buffer, the diluted DPP-4 enzyme, and the inhibitor solution (or solvent for control wells).[11][13]

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13][15]

-

Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.[11]

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[11][13]

-

Fluorescence Measurement: Read the fluorescence intensity. The signal is proportional to the amount of AMC released, indicating enzyme activity.[15]

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control. Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.[16]

References

- 1. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vetmeduni.ac.at [vetmeduni.ac.at]

- 11. abcam.com [abcam.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. 3.4. DPP-IV–Inhibitory Activity Assay [bio-protocol.org]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 16. content.abcam.com [content.abcam.com]

Preclinical pharmacological profile of Teneligliptin

An In-depth Technical Guide on the Preclinical Pharmacological Profile of Teneligliptin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent, selective, and long-lasting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2][3][4] As a third-generation DPP-4 inhibitor, it enhances the body's natural ability to regulate blood sugar levels by preventing the degradation of incretin hormones.[2][5][6] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Teneligliptin, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile, supported by detailed experimental protocols and data visualizations.

Mechanism of Action

Teneligliptin functions by competitively and reversibly inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active incretins. This leads to glucose-dependent stimulation of insulin secretion from pancreatic β-cells and suppression of glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.[6][7]

Teneligliptin is classified as a class III DPP-4 inhibitor and possesses a unique "J-shaped" structure composed of five consecutive rings.[4][8] This distinct chemical structure allows for strong binding to the DPP-4 enzyme, contributing to its high potency and long-lasting effects.[4][8]

In Vitro Pharmacology

Teneligliptin is a potent and selective inhibitor of the DPP-4 enzyme. In vitro studies have demonstrated its high affinity for human and rat plasma DPP-4.

Data Presentation: In Vitro DPP-4 Inhibition

| Enzyme Source | IC₅₀ (nmol/L) |

| Human Plasma DPP-4 | 1.75 |

| Recombinant Human DPP-4 | 0.889 |

| Rat Plasma DPP-4 | ~1 |

IC₅₀: Half-maximal inhibitory concentration.

Teneligliptin exhibits high selectivity for DPP-4 over other related enzymes such as DPP-8 and DPP-9, with IC₅₀ values for these enzymes being more than 160 times that for recombinant human DPP-4.[9] The metabolism of Teneligliptin primarily involves cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[1][10] In vitro studies indicate a weak inhibitory effect on CYP2D6, CYP3A4, and FMO, with no significant inhibition of other major CYP isozymes.[9]

In Vivo Pharmacology

Preclinical in vivo studies in animal models have confirmed the efficacy of Teneligliptin in improving glycemic control.

Data Presentation: In Vivo Efficacy in Rats

| Parameter | Animal Model | Teneligliptin Dose | Observation |

| Plasma DPP-4 Inhibition | Wistar Rats | ED₅₀: 0.41 mg/kg | Dose-dependent inhibition of plasma DPP-4.[1][11] |

| 10 mg/kg | ≥50% inhibition persisted for 24 hours.[1][3] | ||

| Oral Mixed Meal Tolerance Test | Rats | 0.1 mg/kg | Nearly maximal effects in reducing glucose excursion and increasing active GLP-1 and insulin.[1][3] |

| Oral Carbohydrate Loading | Zucker Fatty Rats | ≥0.1 mg/kg | Increased plasma GLP-1 and insulin, and reduced glucose excursions.[11] |

| Hyperglycemia & Hypertriglyceridemia | Zucker Fatty Rats | 1 mg/kg (single dose) | Reduced postprandial glucose, free fatty acid, and triglyceride excursions.[1][3][10] |

| Repeated admin. (2 weeks) | Reduced glucose excursions and non-fasting free fatty acids and triglycerides.[10][11] |

ED₅₀: Median effective dose.

In a mouse model of postmenopausal obesity, Teneligliptin (60 mg/kg per day) markedly improved body weight, fat accumulation, and glucose intolerance.[12] It also attenuated chronic inflammation in visceral adipose tissue.[12] Additionally, in a streptozotocin-induced diabetic mouse model, Teneligliptin (30 mg/kg) alleviated myocardial hypertrophy and improved heart function parameters.[13]

Pharmacokinetics

The pharmacokinetic profile of Teneligliptin has been characterized in preclinical species, demonstrating rapid absorption and wide distribution.

Data Presentation: Pharmacokinetic Parameters in Rats

| Parameter | Value |

| Tₘₐₓ (Time to Peak Plasma Concentration) | 0.75–0.88 hours |

| Plasma Half-life (t₁/₂) of Radioactivity | 6.5 hours |

| Tissue Half-life (t₁/₂) in Kidney | 68.3 hours |

| Tissue Half-life (t₁/₂) in Liver | 69.0 hours |

Data from oral administration of [¹⁴C]teneligliptin to Sprague-Dawley rats.[1][10][14]

Following oral administration of radiolabeled Teneligliptin to Sprague-Dawley rats, the compound was rapidly absorbed and distributed throughout the body.[14] The highest concentrations of radioactivity were found in the kidney and liver, followed by the lung, spleen, and pituitary gland.[1][10][14][15] The elimination of Teneligliptin from tissues with high DPP-4 activity, such as the kidney, liver, and lung, was slower in wild-type rats compared to DPP-4-deficient rats, suggesting that the high binding affinity of Teneligliptin for DPP-4 is involved in its tissue distribution.[15]

Safety Pharmacology

Preclinical safety pharmacology studies have shown Teneligliptin to be generally well-tolerated.[16] A thorough QT/QTc evaluation study found that at the maximal recommended dose (40 mg/day), Teneligliptin prolonged the placebo-corrected QTcF by 4.9 ms.[16] A higher dose of 160 mg/day resulted in a significant increase in the QTcF by 11.2 ms.[16]

Experimental Protocols

DPP-4 Inhibition Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of Teneligliptin against the DPP-4 enzyme.

-

Reagents and Materials :

-

Recombinant human DPP-4 enzyme.

-

DPP-4 substrate (e.g., H-Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Teneligliptin (test compound).

-

Sitagliptin (positive control inhibitor).

-

96-well microplate.

-

Fluorescence plate reader.

-

-

Procedure :

-

Prepare serial dilutions of Teneligliptin and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test compound or control to designated wells.

-

Include wells for "100% initial activity" (enzyme without inhibitor) and "background" (no enzyme).

-

Incubate the plate for a specified time (e.g., 10-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Monitor the fluorescence generated by the cleavage of the substrate at appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation, 450-465 nm emission) over a set period.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the "100% initial activity" control after subtracting the background fluorescence.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Tissue Distribution Study in Rats (In Vivo)

This protocol describes a method to assess the distribution of Teneligliptin in various tissues following oral administration to rats.

-

Animals and Materials :

-

Male Sprague-Dawley rats.

-

[¹⁴C]Teneligliptin (radiolabeled compound).

-

Oral gavage equipment.

-

Tissue homogenizer.

-

Liquid scintillation counter or whole-body autoradiography equipment.

-

-

Procedure :

-

Fast the rats overnight before dosing.

-

Administer a single oral dose of [¹⁴C]Teneligliptin (e.g., 1 mg/kg) to the rats.

-

At predetermined time points (e.g., 0.5, 24, 72, 168 hours) post-dose, euthanize a subset of animals.

-

Collect blood samples and various tissues (e.g., kidney, liver, lung, spleen, pancreas, heart).

-

For quantitative tissue distribution:

-

Weigh the collected tissues.

-

Homogenize the tissues.

-

Measure the radioactivity in the plasma and tissue homogenates using a liquid scintillation counter.

-

Calculate the concentration of radioactivity in each tissue (ng eq/g).

-

-

For whole-body autoradiography:

-

Freeze the whole animal immediately after euthanasia.

-

Obtain thin sections of the frozen body using a cryomicrotome.

-

Expose the sections to an imaging plate to visualize the distribution of radioactivity.

-

-

Conclusion

The preclinical pharmacological profile of Teneligliptin demonstrates its characteristics as a potent, selective, and long-acting DPP-4 inhibitor. Its unique chemical structure contributes to its strong binding affinity and sustained inhibition of the DPP-4 enzyme. In vitro and in vivo studies have consistently shown its efficacy in improving glycemic control and lipid profiles in animal models of diabetes. The pharmacokinetic properties of Teneligliptin, including rapid absorption, extensive tissue distribution with high affinity for DPP-4-rich tissues, and dual routes of elimination, further support its clinical utility. The preclinical data provide a solid foundation for its use in the treatment of type 2 diabetes mellitus.

References

- 1. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. jddtonline.info [jddtonline.info]

- 5. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: A 12-Week Interim Report - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. ijpscr.info [ijpscr.info]

- 11. researchgate.net [researchgate.net]

- 12. Teneligliptin improves metabolic abnormalities in a mouse model of postmenopausal obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy and safety of teneligliptin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro and In Vivo Studies of (2S,4R)-Teneligliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2][3] Its unique "J-shaped" structure contributes to its high potency and long-lasting efficacy.[1] This technical guide provides a comprehensive overview of the in vitro and in vivo studies that have elucidated the pharmacological profile of Teneligliptin. Detailed experimental protocols for key assays, a summary of quantitative data, and visual representations of its mechanism of action and experimental workflows are presented to support further research and development in this area.

Introduction

Teneligliptin is an oral hypoglycemic agent that functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By preventing the breakdown of these incretins, Teneligliptin increases their circulating levels, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[1][2][4][5] This mechanism of action effectively lowers blood glucose levels, particularly after meals.[2] This guide delves into the preclinical and clinical investigations that form the basis of our understanding of Teneligliptin's therapeutic effects.

In Vitro Studies

DPP-4 Inhibition Assay

The primary in vitro method to characterize the potency of Teneligliptin is the DPP-4 inhibition assay. This assay quantifies the ability of the compound to inhibit the enzymatic activity of DPP-4.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This protocol is adapted from standard fluorometric DPP-4 inhibitor screening assays.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

This compound (and other comparator inhibitors like Sitagliptin, Vildagliptin) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Teneligliptin and other inhibitors in the assay buffer. The final concentration in the assay should typically range from picomolar to micromolar to determine the IC50 value.

-

Enzyme and Inhibitor Incubation: In a 96-well microplate, add the diluted DPP-4 enzyme solution to each well. Then, add the various concentrations of Teneligliptin or control inhibitors. Incubate the plate at 37°C for a predefined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic DPP-4 substrate (Gly-Pro-AMC) to each well.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes) using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The increase in fluorescence corresponds to the cleavage of the substrate by DPP-4.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence intensity versus time curve). The percentage of inhibition for each Teneligliptin concentration is calculated relative to the uninhibited control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative In Vitro Data

The following table summarizes the key quantitative data from in vitro studies of Teneligliptin.

| Parameter | Value | Comparator: Sitagliptin | Comparator: Vildagliptin | Reference(s) |

| IC50 (recombinant human DPP-4) | 0.889 nmol/L | 6.74 nmol/L | 10.5 nmol/L | [6] |

| IC50 (human plasma DPP-4) | 1.75 nmol/L | 4.88 nmol/L | 7.67 nmol/L | [6] |

| Selectivity for DPP-4 vs. DPP-8/DPP-9 | ~700- to 1500-fold | Not specified | Not specified | [6] |

In Vivo Studies

Animal Models

Alloxan-Induced Diabetic Rodent Model

This model is commonly used to induce a state of insulin-dependent diabetes to test the efficacy of anti-diabetic drugs.

Experimental Protocol: Alloxan Induction in Rats

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200g)

-

Alloxan monohydrate

-

Sterile saline solution (0.9% NaCl)

-

5% Dextrose solution

-

Blood glucose monitoring system

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment with free access to standard pellet diet and water.

-

Fasting: Fast the animals for 12-18 hours prior to alloxan administration to enhance the diabetogenic effect.

-

Alloxan Administration: Prepare a fresh solution of alloxan monohydrate in cold sterile saline. Administer a single intraperitoneal (i.p.) injection of alloxan at a dose of 120-150 mg/kg body weight.

-

Hypoglycemia Management: To counter the initial hypoglycemic phase caused by massive insulin release from damaged pancreatic β-cells, provide the rats with a 5% dextrose solution in their drinking water for the next 24 hours.

-

Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Rats with a fasting blood glucose level above 200-250 mg/dL are considered diabetic and are selected for the study.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess the effect of a drug on glucose metabolism after an oral glucose challenge.

Experimental Protocol: OGTT in Rats

Materials:

-

Fasted diabetic or healthy rats

-

Glucose solution (e.g., 2 g/kg body weight)

-

Oral gavage needle

-

Blood collection supplies (e.g., lancets, capillaries)

-

Blood glucose monitoring system

Procedure:

-

Fasting: Fast the rats overnight (approximately 16-18 hours) with free access to water.

-

Baseline Blood Glucose: Before administering the glucose load, collect a blood sample from the tail vein to measure the baseline (t=0) blood glucose level.

-

Drug Administration: Administer Teneligliptin or vehicle orally at a specified time before the glucose challenge (e.g., 30-60 minutes).

-

Glucose Administration: Administer a glucose solution orally via gavage.

-

Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose administration, typically at 15, 30, 60, 90, and 120 minutes.

-

Data Analysis: Plot the blood glucose concentration against time. The area under the curve (AUC) for glucose is calculated to quantify the overall glycemic excursion. A reduction in the AUC in the Teneligliptin-treated group compared to the control group indicates improved glucose tolerance.

Quantitative In Vivo Data

The following tables summarize key quantitative data from in vivo studies of Teneligliptin.

Table 3.3.1: Pharmacokinetic Parameters of Teneligliptin

| Parameter | Value | Condition | Reference(s) |

| Tmax (Time to maximum concentration) | ~1 hour | Human subjects | [4] |

| t1/2 (Half-life) | ~18.9 - 26.9 hours | Human subjects | [4][5] |

| Plasma DPP-4 Inhibition (at 2 hours) | 89.7% (20 mg dose) | Human subjects | [4] |

| Plasma DPP-4 Inhibition (at 24 hours) | >60% (20 mg dose) | Human subjects | [4] |

| Metabolism | Primarily via CYP3A4 and FMO3 | In vitro and in vivo | [4][7] |

| Excretion | Renal and Hepatic | Human subjects | [5][8] |

Table 3.3.2: Efficacy of Teneligliptin in Clinical Trials (vs. Placebo)

| Parameter | Result | Duration of Study | Reference(s) |

| Change in HbA1c | -0.82% (Weighted Mean Difference) | Multiple trials | [9][10] |

| Change in Fasting Plasma Glucose (FPG) | -18.32 mg/dL (Weighted Mean Difference) | Multiple trials | [9][10] |

| Change in 2-hour Postprandial Plasma Glucose (PPG) | -46.94 mg/dL (Weighted Mean Difference) | Multiple trials | [9][10] |

| Change in Homeostasis Model Assessment of β-cell function (HOMA-β) | Increased by 9.31 (Weighted Mean Difference) | Multiple trials | [9] |

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: Teneligliptin Signaling Pathway

Caption: Mechanism of action of Teneligliptin.

Experimental Workflow: In Vitro DPP-4 Inhibitor Screening

Caption: Workflow for in vitro DPP-4 inhibitor screening.

Experimental Workflow: In Vivo Study in Diabetic Rat Model

Caption: Workflow for an in vivo study in a diabetic rat model.

Conclusion

The comprehensive in vitro and in vivo studies of this compound have robustly characterized its pharmacological profile as a potent and selective DPP-4 inhibitor. The data consistently demonstrate its efficacy in improving glycemic control through the incretin pathway. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of diabetes drug discovery and development, facilitating further investigation into the therapeutic potential of Teneligliptin and other DPP-4 inhibitors. The presented workflows and signaling pathway diagrams offer a clear visual summary of the key processes involved in the evaluation and mechanism of action of this important anti-diabetic agent.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 7. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo Animal Model for Screening of Anti Diabetic Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] Its unique "J-shaped" molecular structure confers high potency and a prolonged duration of action.[2][3] This technical guide provides an in-depth overview of the synthesis of Teneligliptin, with a focus on various synthetic routes, the formation and characterization of related impurities, and detailed experimental protocols. The mechanism of action, involving the potentiation of incretin hormones, is also discussed and visualized.

Mechanism of Action

Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By preventing their breakdown, Teneligliptin increases the levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control with a low intrinsic risk of hypoglycemia.[1][2]

DPP-4 Signaling Pathway

The following diagram illustrates the signaling pathway affected by Teneligliptin.

Synthesis of Teneligliptin

Several synthetic routes for Teneligliptin have been reported, often involving the coupling of a substituted pyrrolidine moiety with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine and subsequent functionalization with 1,3-thiazolidine. A common approach is highlighted below.

General Synthetic Scheme

The synthesis can be broadly divided into the formation of key intermediates and their final coupling and deprotection. A representative synthetic pathway is illustrated below.

Experimental Protocols

To a cooled (18-20°C) saturated solution of sodium carbonate (2.5 kg) in water (17.5 L), cysteamine hydrochloride (500 g, 4.40 mol) is added. This is a crucial starting material for one of the key fragments in the Teneligliptin synthesis.[4]

A solution of 9H-fluoren-9-ylmethyl (2S,4S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate (12.0 g) and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate (10.3 g) in dichloromethane (120 ml) is treated with sodium triacetoxyborohydride (9.02 g).[4] The reaction mixture is stirred to facilitate the reductive amination, coupling the two key fragments.

The Boc-protected intermediate, 3-{(2S,4S)-1-(1,1-Dimethylethyloxycarbonyl)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl}thiazolidine (25.45 g), is dissolved in dichloromethane (200 mL).[5] Trifluoroacetic acid (50 mL) is added at room temperature, and the mixture is stirred for 19 hours to remove the Boc protecting group.[5] The reaction mixture is then concentrated, and a saturated aqueous solution of sodium hydrogencarbonate is added. The product is extracted with chloroform, washed, and dried. The resulting solid is purified by silica gel column chromatography to yield Teneligliptin free base.[5] The final salt is prepared by reacting the free base with hydrobromic acid.

Quantitative Data

| Step | Starting Materials | Reagents | Solvent | Yield | Purity | Reference |

| Deprotection | Boc-protected Teneligliptin precursor | Trifluoroacetic acid, Sodium hydrogencarbonate | Dichloromethane, Chloroform | 93% | >99% | [5] |

| Purification | Crude Teneligliptin 2.5 hydrobromide hydrate | Methanol, n-butanol | - | - | >99.7% | [4] |

| Overall Process | Key intermediates | Various | Various | 37-39% | High | [6][7] |

Related Impurities

The synthesis and storage of Teneligliptin can lead to the formation of various impurities. These can be process-related, arising from starting materials or intermediates, or degradation products formed under stress conditions.

Common Impurities

A number of potential impurities have been identified and characterized. These include isomers, by-products from side reactions, and degradation products.[8][9][10]

| Impurity Name | Chemical Name | Type |

| Impurity A | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | Process-related |

| Impurity B | tert-Butyl (2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | Process-related (Intermediate) |

| Impurity C | tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | Process-related |

| R-Isomer | (2R,4S)-Teneligliptin | Stereoisomer |

| N-Nitroso Teneligliptin | N-Nitroso Teneligliptin | Potential Genotoxic Impurity |

| Sulfoxide | Teneligliptin Sulfoxide | Degradation |

Analytical Methods for Impurity Profiling

A range of analytical techniques are employed for the detection, identification, and quantification of Teneligliptin and its impurities.

A stability-indicating RP-HPLC method can be used for the estimation of Teneligliptin and its impurities.

-

Column: Grace Smart C18 (250mm x 4.6mm, 5µm)[11]

-

Mobile Phase: 0.05M Potassium dihydrogen phosphate (pH 4.0) and Acetonitrile (80:20 v/v)[11]

-

Flow Rate: 1 ml/min[11]

-

Detection: PDA detector at 242 nm[11]

-

Retention Times: Teneligliptin (~7.4 min), Impurity B (~6.7 min), Impurity G (~8.5 min)[11]

For structural elucidation of unknown impurities, LC-MS/MS is a powerful tool.

-

Column: C18 reverse phase[12]

-

Mobile Phase: Methanol and Ammonium Formate (80:20)[12]

-

Flow Rate: 0.5 mL/min[12]

-

MS Conditions: Scan range m/z = 50 to 500[12]

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are performed to identify potential degradation products.[13] Degradation is notably observed in basic, oxidative, and thermal stress conditions.[13]

Impurity Analysis Workflow

The general workflow for identifying and characterizing impurities in a bulk drug substance is outlined below.

Conclusion

The synthesis of Teneligliptin is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The identification and control of impurities are critical for the safety and efficacy of the final drug product. This guide has provided an overview of the synthetic strategies, detailed experimental protocols, and analytical methodologies for impurity profiling, serving as a valuable resource for professionals in the field of drug development and manufacturing.

References

- 1. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 3. Teneligliptin | MedPath [trial.medpath.com]

- 4. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]

- 5. Teneligliptin synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities | Semantic Scholar [semanticscholar.org]

- 8. Products [chemicea.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. omchemlabs.in [omchemlabs.in]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

- 13. d-nb.info [d-nb.info]

(2S,4R)-Teneligliptin for Type 2 Diabetes Research: A Technical Guide

Abstract: Teneligliptin is a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1] Its unique "J-shaped" chemical structure provides potent, selective, and long-lasting inhibition of the DPP-4 enzyme, which plays a critical role in the incretin system.[2][3] By preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), Teneligliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.[2] It possesses a favorable pharmacokinetic profile, including a long half-life of approximately 24 hours, allowing for once-daily administration.[4] A key feature is its dual pathway of elimination via both hepatic metabolism and renal excretion, which obviates the need for dose adjustments in patients with renal impairment.[3][4] Clinical studies have consistently demonstrated its efficacy in improving glycemic control, both as a monotherapy and in combination with other antidiabetic agents, with a low risk of hypoglycemia and a generally neutral effect on body weight.[5][6] This guide provides a detailed overview of Teneligliptin's mechanism of action, pharmacological properties, clinical efficacy, safety profile, and standard experimental protocols for its investigation.

Introduction

Type 2 diabetes mellitus is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin system, involving gut-derived hormones such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), is a key regulator of glucose homeostasis.[3] These hormones are released after a meal and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[7] However, their action is short-lived as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).

DPP-4 inhibitors, or "gliptins," are a class of oral antihyperglycemic agents that prolong the action of endogenous incretins. Teneligliptin is a potent and selective DPP-4 inhibitor distinguished by its unique chemical structure of five consecutive rings.[2][5] This structure confers high-affinity binding to the DPP-4 enzyme, leading to sustained glycemic control over a 24-hour period.[3] This technical guide serves as a resource for researchers and drug development professionals, summarizing the core scientific and clinical data on (2S,4R)-Teneligliptin.

Mechanism of Action

Teneligliptin exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.[8] DPP-4 is responsible for the rapid degradation of incretin hormones. By blocking this enzyme, Teneligliptin increases the circulating levels of active GLP-1 and GIP.[2]

The elevated incretin levels lead to several downstream physiological effects that contribute to improved glycemic control:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose, particularly after meals.[2]

-

Suppression of Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, a hormone that promotes hepatic glucose production.[2][9] This effect is also glucose-dependent, mitigating the risk of hypoglycemia.

-

Improved β-cell Function: Studies suggest that Teneligliptin can help preserve and improve the function of pancreatic β-cells over time.[2]

The unique chemical structure of Teneligliptin allows it to bind strongly to multiple subsites (S1, S2, and S2 extensive) of the DPP-4 enzyme, which contributes to its high potency and long duration of action.[3][5]

Pharmacological Profile

Pharmacokinetics

Teneligliptin exhibits a predictable pharmacokinetic profile suitable for once-daily dosing. Its dual elimination pathway is a significant advantage, particularly for patients with comorbidities.[4]

| Parameter | Value | Reference |

| Time to Max. Concentration (Tmax) | ~1.0 - 2.7 hours | [5][10] |

| Elimination Half-life (t1/2) | ~18.9 - 26.9 hours | [1][5] |

| Metabolism | Cytochrome P450 (CYP) 3A4 and Flavin-containing Monooxygenase 3 (FMO3) | [4][5] |

| Excretion | Renal (unchanged drug) and Hepatic (metabolites) | [3][4] |

| Dose Adjustment in Renal Impairment | Not required | [3][4] |

| Dose Adjustment in Hepatic Impairment | Not required for mild to moderate impairment | [11] |

Pharmacodynamics

Teneligliptin provides potent and sustained inhibition of the plasma DPP-4 enzyme over a 24-hour interval.

| Parameter (20 mg dose) | Value | Reference |

| Maximum DPP-4 Inhibition | 89.7% | [3][5] |

| Time to Maximum Inhibition | Within 2 hours | [3][5] |

| DPP-4 Inhibition at 24 hours | >60% | [3][5] |

| Effect on Active GLP-1 | Significantly higher concentration throughout the day compared to placebo | [4][5] |

Clinical Efficacy in Type 2 Diabetes

Clinical trials have demonstrated the robust glucose-lowering effects of Teneligliptin. A meta-analysis of ten randomized controlled trials involving 2,119 patients showed significant reductions in key glycemic markers compared to placebo.[6]

Table 4.1: Efficacy of Teneligliptin Monotherapy (vs. Placebo)

| Study / Analysis | Duration | Intervention | Placebo-Adjusted Change in HbA1c | Placebo-Adjusted Change in FPG | Reference |

| Ji L, et al. (2021) | 24 Weeks | Teneligliptin 20 mg | -0.81% | -20.5 mg/dL | [12][13] |

| Suryawanshi, et al. | 16 Weeks | Teneligliptin 20 mg | -0.55% | -8.8 mg/dL | [14] |

| Meta-Analysis (2018) | ≥ 4 Weeks | Teneligliptin (various) | -0.86% (WMD) | - | [6] |

Table 4.2: Efficacy of Teneligliptin as Add-on Therapy (vs. Placebo)

| Background Therapy | Duration | Intervention | Placebo-Adjusted Change in HbA1c | Placebo-Adjusted Change in FPG | Reference |

| Metformin (≥1000 mg) | 16 Weeks | Teneligliptin 20 mg | -0.78% | -22.42 mg/dL | [9] |

| Glimepiride | 12 Weeks | Teneligliptin 20 mg | -1.0% | -27.1 mg/dL | [5] |

| Pioglitazone | 12 Weeks | Teneligliptin 20 mg | -0.9% | - | [5] |

| Metformin, SU, SGLT2i | 12 Weeks | Teneligliptin 20 mg | -0.75% | - | [15] |

| Meta-Analysis (2018) | ≥ 4 Weeks | Teneligliptin (various) | -0.79% (WMD) | -18.32 mg/dL (WMD) | [6] |

WMD: Weighted Mean Difference

Safety and Tolerability Profile

Teneligliptin is generally well-tolerated, with a safety profile comparable to other DPP-4 inhibitors.[5]

Table 5.1: Summary of Adverse Events (AEs)

| Adverse Event | Incidence with Teneligliptin | Incidence with Placebo | Key Findings | Reference |

| Overall AEs | Similar to placebo | Similar to Teneligliptin | No significant difference in overall AE rates. | [6][8] |

| Hypoglycemia | Low incidence, similar to placebo | Low incidence | Risk is low in monotherapy (e.g., 2.5%) or with metformin (1.1%). Risk increases with sulfonylureas (10.1%). No severe hypoglycemia reported in most studies. | [8][14] |

| Common AEs (≥5%) | Nasopharyngitis | - | Generally mild in nature. | [14] |

| Gastrointestinal AEs | Constipation reported | - | Incidence not significantly different from placebo. | [5][16] |

Body Weight: Teneligliptin has a neutral effect on body weight.[8] Cardiovascular Safety: While long-term cardiovascular outcome trials are ongoing, existing data do not indicate an increased risk of cardiovascular events.[8]

Key Experimental Protocols

The efficacy and safety of Teneligliptin have been established through rigorous Phase III clinical trials. Below is a representative protocol structure based on published studies.[12][17][18]

Study Design

A typical study is a multicenter, prospective, randomized, double-blind, placebo-controlled, parallel-group trial.[12][17] The double-blind phase often lasts 12 to 24 weeks, sometimes followed by a longer-term open-label extension phase.[15]

Patient Population

-

Inclusion Criteria: Adults (≥18 years) with a diagnosis of T2DM for at least 3 months.[17] Patients typically have inadequate glycemic control (e.g., HbA1c ≥7.0% and <10.0%) despite stable diet and exercise therapy, or while on a stable dose of another antidiabetic agent like metformin (≥1000 mg/day) for at least 8 weeks prior to screening.[12][17]

-

Exclusion Criteria: History of type 1 diabetes, secondary diabetes, or recent (e.g., within 1 year) use of insulin.[17]

Intervention and Randomization

Patients are randomly assigned in a 1:1 ratio to receive either Teneligliptin (e.g., 20 mg) or a matching placebo.[19] The study drug is administered orally once daily, typically before breakfast, in addition to the patient's ongoing background therapy (if applicable).[12][13]

Efficacy and Safety Assessments

-

Primary Efficacy Endpoint: The primary outcome is typically the change in HbA1c from baseline to the end of the double-blind treatment period (e.g., Week 24).[12][13]

-

Secondary Efficacy Endpoints: These often include the change in Fasting Plasma Glucose (FPG) from baseline, the proportion of patients achieving a target HbA1c of <7.0%, and changes in postprandial glucose.[16]

-

Safety Assessments: Safety is monitored throughout the study by recording all adverse events (AEs), serious adverse events (SAEs), and episodes of hypoglycemia. Vital signs, physical examinations, and clinical laboratory tests are conducted at regular intervals.

Conclusion

This compound is a potent, third-generation DPP-4 inhibitor with a well-defined mechanism of action and a favorable pharmacological profile for the treatment of type 2 diabetes. Its robust and sustained glycemic control, demonstrated in numerous clinical trials, is complemented by a high safety margin, including a low intrinsic risk of hypoglycemia. The unique pharmacokinetic property of dual hepatic and renal elimination pathways makes it a versatile therapeutic option for a broad range of patients, including those with renal impairment. For researchers and drug developers, Teneligliptin serves as an effective and well-tolerated agent for investigating the role of the incretin system in diabetes and its associated comorbidities.

References

- 1. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 3. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]

- 4. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Teneligliptin in management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]

- 9. Efficacy and safety of teneligliptin, a dipeptidyl peptidase‐4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16‐week, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Human pharmacokinetic profiling of the dipeptidyl peptidase-IV inhibitor teneligliptin using physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase III, randomized, double‐blind, placebo‐controlled study to evaluate the efficacy and safety of teneligliptin monotherapy in Chinese patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase III, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of teneligliptin monotherapy in Chinese patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of teneligliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effectiveness and safety of teneligliptin added to patients with type 2 diabetes inadequately controlled by oral triple combination therapy: A multicentre, randomized, double-blind, and placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]

- 17. ClinConnect | Efficacy and Safety of Teneligliptin in Combination With [clinconnect.io]

- 18. Efficacy and Safety of Teneligliptin in Combination With Metformin in Chinese Patients With Type 2 Diabetes Mellitus | MedPath [trial.medpath.com]

- 19. bluecrosslabs.com [bluecrosslabs.com]

Methodological & Application

Application Note: A Validated UV Spectrophotometric Method for the Estimation of Teneligliptin in Bulk and Pharmaceutical Dosage Forms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. A simple, rapid, and cost-effective UV spectrophotometric method is essential for the routine analysis of Teneligliptin in bulk drug and pharmaceutical formulations. This application note details a validated UV spectrophotometric method for the quantitative estimation of Teneligliptin, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.

Experimental Protocol

This protocol outlines the procedure for the determination of Teneligliptin using UV-Visible spectrophotometry.

1. Instrumentation and Materials

-

Instrument: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.[1][2]

-

Reagents and Solvents: Teneligliptin hydrobromide hydrate (API), commercially available Teneligliptin tablets, distilled water, dimethyl sulfoxide (DMSO), and methanol of analytical grade.[1][3][4]

-

Apparatus: Calibrated volumetric flasks, pipettes, and an analytical balance.

2. Selection of Solvent and Determination of Wavelength of Maximum Absorbance (λmax)

Teneligliptin is freely soluble in water, methanol, and DMSO.[1][4] The selection of the solvent can be based on the specific requirements of the analysis. For this protocol, distilled water is used as the solvent due to its cost-effectiveness and low environmental impact.[3]

-

Procedure:

-

Prepare a dilute solution of Teneligliptin in the chosen solvent (e.g., 10 µg/mL in distilled water).

-

Scan the solution over a wavelength range of 200-400 nm against a solvent blank.

-

The wavelength at which maximum absorbance is observed is the λmax. Several studies have reported the λmax of Teneligliptin to be around 244 nm in distilled water.[3][4][5]

-

3. Preparation of Standard Stock Solution

-

Procedure:

4. Preparation of Calibration Curve

-

Procedure:

-

From the standard stock solution, prepare a series of dilutions to obtain concentrations in the range of 10-50 µg/mL.[3]

-

Measure the absorbance of each solution at the determined λmax (e.g., 244 nm) against the solvent blank.

-

Plot a graph of absorbance versus concentration to construct a calibration curve. The method should obey Beer's law within this concentration range.[3]

-

5. Preparation of Sample Solution (from Tablet Dosage Form)

-

Procedure:

-

Weigh and powder twenty tablets to determine the average weight.

-

Take a quantity of tablet powder equivalent to 100 mg of Teneligliptin and transfer it to a 100 mL volumetric flask.[3]

-

Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Make up the volume to 100 mL with the solvent and filter the solution through a Whatman filter paper.[3]

-

From the filtered solution, prepare a suitable dilution to obtain a concentration within the linearity range (e.g., 30 µg/mL).

-

Measure the absorbance of the sample solution at the λmax and calculate the concentration of Teneligliptin from the calibration curve.

-

Method Validation

The developed method was validated as per ICH guidelines for the following parameters:

-

Linearity: The linearity of the method was established by analyzing a series of dilutions of the standard solution. The correlation coefficient (r²) should be close to 0.999.[1][3]

-

Accuracy: Accuracy was determined by recovery studies, spiking a known amount of standard drug to the pre-analyzed sample solution at different levels (e.g., 80%, 100%, 120%). The percentage recovery should be within the acceptable limits (typically 98-102%).[1]

-

Precision: The precision of the method was evaluated by performing intraday and interday variations. The %RSD for the results should be less than 2%.[3][5]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from various studies on the UV spectrophotometric estimation of Teneligliptin are summarized in the tables below for easy comparison.

Table 1: Summary of Method Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Solvent | Distilled Water | DMSO | Methanol |

| λmax (nm) | 244[3][4] | 267.2[1] | 246[6] |

| Linearity Range (µg/mL) | 10-50[3] | 20-100[1] | 10-50[6] |

| Correlation Coefficient (r²) | 0.9994[3] | 0.999[1] | 0.9952[6] |

| Regression Equation | Y = 0.00182x + 0.0096[3] | Y = 0.012x + 0.058[1] | Not Reported |

Table 2: Summary of Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Accuracy (% Recovery) | 97.7%[3] | 102-104%[1] | 101.58%[6] |

| Precision (%RSD) | < 2[3] | Not explicitly stated, but method deemed repeatable[1] | Not Reported |

| LOD (µg/mL) | 0.5439[3] | 4.1987[1] | 2.25[6] |

| LOQ (µg/mL) | 1.648[3] | 12.7233[1] | 6.83[6] |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the UV spectrophotometric estimation of Teneligliptin.

References

Application Note: Simultaneous Estimation of Teneligliptin and Metformin by RP-HPLC

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the simultaneous quantification of Teneligliptin and Metformin in bulk and pharmaceutical dosage forms using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Metformin is a biguanide, both widely used in the management of type 2 diabetes mellitus.[1] A combination of these two drugs provides a synergistic effect in controlling blood glucose levels.[2] The development of a simple, rapid, and reliable analytical method for their simultaneous estimation is crucial for routine quality control and stability studies of their combined dosage forms. This application note describes a validated RP-HPLC method for the simultaneous determination of Teneligliptin and Metformin.

Principle

The method is based on the separation of Teneligliptin and Metformin on a C18 reversed-phase column with a suitable mobile phase. The detection is carried out using a UV detector at a wavelength where both drugs exhibit significant absorbance. The concentration of each drug is determined by comparing the peak area of the sample with that of the standard.

Experimental

Instrumentation and Chromatographic Conditions

A summary of the instrumentation and optimized chromatographic conditions is presented in the table below.

| Parameter | Recommended Conditions |

| HPLC System | Gradient HPLC System with UV-Visible or PDA Detector |

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) or Inertsil ODS C8 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Varies by method, e.g., Buffer:Acetonitrile:Methanol (65:25:10, v/v/v) or 50% Buffer:50% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm or 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C or Ambient |

| Diluent | Mobile Phase |

Note: The specific mobile phase composition and detection wavelength may be optimized based on the available instrumentation and column chemistry to achieve the best separation and sensitivity.

Preparation of Solutions

3.2.1. Standard Stock Solution

-

Accurately weigh and transfer 20 mg of Teneligliptin and 500 mg of Metformin working standards into a 100 mL volumetric flask.

-

Add about 70 mL of diluent (mobile phase) and sonicate for 15-20 minutes to dissolve the standards completely.

-

Make up the volume to 100 mL with the diluent to obtain a standard stock solution containing 200 µg/mL of Teneligliptin and 5000 µg/mL of Metformin.[3]

3.2.2. Working Standard Solution

-

Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the diluent to get a final concentration of 20 µg/mL of Teneligliptin and 500 µg/mL of Metformin.[3]

3.2.3. Sample Preparation (from Tablet Dosage Form)

-

Weigh and powder 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 20 mg of Teneligliptin and 500 mg of Metformin and transfer it to a 100 mL volumetric flask.[3]

-

Add approximately 70 mL of diluent and sonicate for 25-30 minutes with intermittent shaking to ensure complete extraction of the drugs.[3]

-

Make up the volume to 100 mL with the diluent.

-

Filter the solution through a 0.45 µm syringe filter.

-

Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

Method Validation Summary

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The summary of validation parameters is presented below.

| Validation Parameter | Teneligliptin | Metformin |

| Linearity Range (µg/mL) | 5 - 30[3][4] | 125 - 750[3][4] |

| Correlation Coefficient (r²) | > 0.999[5] | > 0.998[5] |

| Accuracy (% Recovery) | 99.86% - 100.64%[5] | 99.86% - 99.97%[5] |

| Precision (%RSD) | < 2.0[5][6] | < 2.0[5][6] |

| Limit of Detection (LOD) (µg/mL) | ~3.02[5] | ~3.00[5] |

| Limit of Quantitation (LOQ) (µg/mL) | ~10.00[5] | ~9.98[5] |

| Retention Time (min) | 2.842 - 5.148 | 2.017 - 3.608 |

The retention times can vary depending on the specific column and mobile phase used.

Experimental Protocol Workflow

Caption: Experimental workflow for the simultaneous estimation of Teneligliptin and Metformin by RP-HPLC.

System Suitability

Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase for at least 30 minutes. System suitability is evaluated by injecting the working standard solution five times. The acceptance criteria are as follows:

-

Tailing Factor: Not more than 2.0 for both peaks.

-

Theoretical Plates: Not less than 2000 for both peaks.

-

%RSD of Peak Areas: Not more than 2.0%.

Calculation

The concentration of Teneligliptin and Metformin in the sample can be calculated using the following formula:

% Assay = (AT / AS) * (WS / DS) * (P / 100) * (Avg. Wt. / Label Claim) * 100

Where:

-

AT = Average peak area of the drug in the sample solution

-

AS = Average peak area of the drug in the standard solution

-

WS = Weight of the working standard (mg)

-

DS = Dilution factor of the standard solution

-

P = Purity of the working standard

-

Avg. Wt. = Average weight of the tablets (mg)

-

Label Claim = Amount of drug as per the label (mg)

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the method development and validation process.

Caption: Logical flow from method development to validation and application for drug analysis.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and robust for the simultaneous estimation of Teneligliptin and Metformin in their combined pharmaceutical dosage form. The method is suitable for routine quality control analysis. The validation results confirm that the method is in accordance with ICH guidelines.

References

- 1. rp-hplc-method-development-and-validation-of-teneligliptin-and-metformin-in-pharmaceutical-dosage-forms - Ask this paper | Bohrium [bohrium.com]

- 2. ijfmr.com [ijfmr.com]

- 3. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iajpr.com [iajpr.com]

- 6. rjptonline.org [rjptonline.org]

Application Notes and Protocols for Cell-Based Assays to Evaluate Teneligliptin

Introduction

Teneligliptin is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[2][3] Beyond its primary glucose-lowering effect, research has uncovered pleiotropic effects of Teneligliptin, including antioxidant, anti-inflammatory, and endothelial protective properties.[4][5][6]